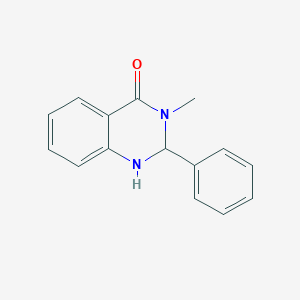

3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a methyl group at the 3-position and a phenyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction typically requires a catalyst and can be carried out under reflux conditions in ethanol. For example, the use of a heterogeneous Lewis acid catalyst such as cross-linked poly(4-vinylpyridine) supported BF3 has been reported to yield good to high yields of the desired product .

Another method involves the use of isatoic anhydride, ammonium acetate, and aromatic aldehydes in a one-pot three-component cyclocondensation reaction. This reaction can be catalyzed by ionic liquids such as 1-butyl-3-methyl imidazolium methanesulfonate in an ethanol-water solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable and reusable catalysts, such as heterogeneous Lewis acid catalysts, is advantageous for industrial applications due to their efficiency and ease of removal from the reaction mixture .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new derivatives with enhanced properties.

Biology

3-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one has shown potential as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are relevant to diabetes management. This inhibition can lead to reduced blood glucose levels, making it a candidate for antidiabetic therapies.

Medicine

Quinazolinone derivatives have been investigated for their broad spectrum of biological activities:

- Antitumor Activity : These compounds have demonstrated efficacy in inducing apoptosis in cancer cells.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, helping mitigate oxidative stress.

- Antimicrobial Effects : It shows antibacterial and antifungal properties, making it a potential candidate for treating infections caused by resistant strains.

- Neurological Applications : Some studies suggest anticonvulsant effects, indicating potential benefits in neurological disorders.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

Enzyme Inhibition

The compound has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism.

Antitumor Activity

In vitro studies indicated that the compound induces apoptosis in various cancer cell lines, particularly effective against breast and colon cancer cells.

Antimicrobial Activity

In vivo models demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria with significantly lower minimum inhibitory concentration (MIC) values compared to standard antibiotics.

Antidiabetic Activity

A study demonstrated that administering this compound significantly reduced blood glucose levels in diabetic rats. The mechanism was attributed to its inhibitory action on carbohydrate-hydrolyzing enzymes.

Antitumor Studies

In vitro studies showed that the compound induced apoptosis in various cancer cell lines with IC50 values indicating potent activity against specific cancers.

Infection Models

Research involving infection models revealed that derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Wirkmechanismus

The mechanism of action of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes such as α-amylase and α-glucosidase, thereby preventing the breakdown of carbohydrates and reducing blood glucose levels . The compound’s antitumor activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

2-Phenylquinazolin-4-one: Lacks the methyl group at the 3-position.

3-Methylquinazolin-4-one: Lacks the phenyl group at the 2-position.

2,3-Dimethylquinazolin-4-one: Contains methyl groups at both the 2- and 3-positions.

The presence of both the methyl and phenyl groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development .

Biologische Aktivität

3-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a nitrogen-containing heterocyclic compound belonging to the class of quinazolinones. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure features a quinazolinone core with a methyl group at the 3-position and a phenyl group at the 2-position, which contribute to its unique properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management. By inhibiting these enzymes, it can potentially lower blood glucose levels.

- Antitumor Activity : Quinazolinone derivatives have been investigated for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Biological Activities

The compound exhibits a range of biological activities:

- Antioxidant Properties : It demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells.

- Antibacterial and Antifungal Effects : Research indicates that derivatives of this compound possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .

- Anticonvulsant Activity : Some studies have reported anticonvulsant effects, suggesting that this compound may be beneficial in neurological disorders.

Case Studies

Several studies have explored the biological activity of this compound:

- Antidiabetic Activity : A study demonstrated that this compound significantly reduced blood glucose levels in diabetic rats when administered at specific dosages. The mechanism was attributed to its inhibitory action on carbohydrate-hydrolyzing enzymes.

- Antitumor Studies : In vitro studies showed that the compound induced apoptosis in various cancer cell lines. It was found to be particularly effective against breast and colon cancer cells, with IC50 values indicating potent activity.

- Infection Models : In vivo models showed that derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenylquinazolin-4-one | Lacks methyl group at 3-position | Limited antitumor activity |

| 3-Methylquinazolin-4-one | Lacks phenyl group at 2-position | Moderate antibacterial effects |

| 2,3-Dimethylquinazolin-4-one | Methyl groups at both 2 and 3 positions | Enhanced antioxidant activity |

| 3-Methyl-2-phenyl-tetrahydroquinazolinone | Unique methyl and phenyl groups | Broad spectrum of activities including antidiabetic and antitumor effects |

Eigenschaften

IUPAC Name |

3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPKSZILRECDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.